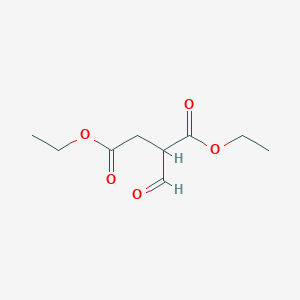

Diethyl 2-formylsuccinate

描述

Historical Context and Early Research Perspectives

The exploration of diethyl 2-formylsuccinate dates back to early investigations into the reactivity of succinic acid derivatives. A key method for its preparation involves the reaction of diethyl succinate (B1194679) with ethyl formate (B1220265) in the presence of a base like sodium metal suspended in diethyl ether. google.comgoogle.com This process, a variation of the Claisen condensation, yields the target compound, which exists as a colorless liquid. chembk.com Early research likely focused on understanding its fundamental chemical properties and exploring its potential as a reactive intermediate.

Significance as a Chemical Building Block and Synthetic Intermediate

This compound's true value lies in its versatility as a synthetic intermediate. lookchem.com Its structure, featuring both an aldehyde (formyl) group and two ester functionalities, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. lookchem.com

One of the primary applications of this compound is as a formylating agent, enabling the introduction of a formyl group into other molecules. lookchem.com It also serves as a crucial starting material for the construction of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. For instance, it is used in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with compounds like S-methylthiourea. google.com Furthermore, its reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The reduction of this compound with reagents like sodium borohydride (B1222165) yields a butanolide, a key intermediate in the synthesis of more complex molecules. bath.ac.uknih.gov

The compound's utility extends to the synthesis of fused ring systems. For example, it has been employed in the preparation of the 3,7-dioxabicyclo[3.3.0]octane-2,8-dione system. researchgate.net Its role in multi-step syntheses is further highlighted by its use in the preparation of intermediates for potential FAK (Focal Adhesion Kinase) inhibitors, which are of interest in cancer research. google.comgoogle.com

Overview of Research Trajectories

The research trajectory of this compound has evolved from fundamental studies of its synthesis and reactivity to its application in the construction of complex and biologically relevant molecules. Initially, the focus was likely on optimizing its synthesis and characterizing its basic chemical behavior. google.comgoogle.com

Over time, the emphasis shifted towards leveraging its unique combination of functional groups for the synthesis of a diverse array of compounds. This includes its use in the production of fragrances and flavoring agents, as well as in the manufacturing of polymers and plastics. lookchem.com More recent research has explored its application in the synthesis of complex heterocyclic structures and as a key building block in the development of potential therapeutic agents. google.comgoogle.comnih.gov For instance, its utility has been demonstrated in the synthesis of substituted morpholine (B109124) congeners and in the construction of the ergoline (B1233604) core, a key structural feature of many alkaloids. nih.govthieme-connect.com The continued exploration of its reactivity and synthetic applications ensures that this compound remains a relevant and valuable tool in the arsenal (B13267) of synthetic organic chemists.

Below is an interactive data table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C9H14O5 |

| Molecular Weight | 202.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~235-236 °C |

| Melting Point | ~ -2 °C |

| Density | ~1.058 g/mL |

| CAS Number | 5472-38-8 |

Note: Some physical properties are estimates. chembk.comlookchem.com

属性

IUPAC Name |

diethyl 2-formylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLYOVYBZWIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282752 | |

| Record name | diethyl 2-formylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-38-8 | |

| Record name | Butanedioic acid, 2-formyl-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 27890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5472-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-formylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethyl 2-formylbutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl 2 Formylsuccinate

Classical Approaches to Synthesis

The primary and most well-documented method for synthesizing Diethyl 2-formylsuccinate is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

Condensation Reactions Utilizing Alkyl Formates and Dialkyl Succinates

The synthesis is classically achieved through a crossed Claisen condensation between a dialkyl succinate (B1194679) and an alkyl formate (B1220265). This reaction forms a β-keto ester, or in this specific case, an α-formyl ester, which is a structural analog.

A strong base is essential for the Claisen condensation to proceed, as it is required to deprotonate the α-carbon of the ester, forming a nucleophilic enolate. Sodium ethoxide or sodium methoxide (B1231860) are frequently used for this purpose. The base must be chosen carefully to avoid interfering with the reaction through nucleophilic substitution. Therefore, the conjugate alkoxide base of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) is often selected.

In a common procedure, sodium metal is reacted with ethanol (B145695) to form sodium ethoxide in situ. This highly reactive base then deprotonates diethyl succinate at the α-position, creating the necessary enolate for the subsequent reaction with ethyl formate. A stoichiometric amount of the base is required because the final product, a β-keto ester, is acidic and will be deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

The success of the synthesis is highly dependent on carefully controlled reaction conditions.

Temperature: The reaction temperature must be managed to ensure both the formation of the base and the subsequent condensation occur efficiently and safely. For instance, the preparation of sodium ethoxide from sodium and ethanol in a solvent like toluene (B28343) may be performed at an elevated temperature (e.g., 80°C) to ensure the reaction goes to completion. However, the subsequent addition of the esters is typically carried out at a lower, controlled temperature (e.g., 20°C to 30°C) to manage the exothermic nature of the condensation and prevent side reactions. prepchem.com The mixture is then often left to react for an extended period at ambient temperature. prepchem.com

Solvent: Anhydrous (dry) aprotic solvents are crucial to prevent the premature quenching of the strong base and the hydrolysis of the ester reactants. Toluene is a commonly cited solvent for this reaction. prepchem.com

Stoichiometry: As noted, a full equivalent of the base is necessary to deprotonate the resulting α-formyl ester, which in turn drives the reaction equilibrium towards the product. The stoichiometry of the ester reactants also plays a role. In a typical preparation, diethyl succinate and ethyl formate are used in specific molar ratios to optimize the yield of the desired crossed-condensation product. prepchem.com

Alternative Synthetic Routes

While variations exist, the fundamental pathway remains rooted in the Claisen condensation.

This specific pathway is the most direct and widely cited method for producing this compound. A detailed example of this synthesis involves the portionwise addition of ethanol to a suspension of finely divided sodium in dry toluene to prepare the sodium ethoxide base. prepchem.com Following this, a mixture of diethyl succinate and ethyl formate is added dropwise to the cooled suspension. prepchem.com The reaction is maintained within a specific temperature range before being allowed to proceed for several hours at room temperature. prepchem.com

The following table summarizes the reactants and conditions from a documented synthesis. prepchem.com

| Reactant/Solvent | Amount | Role |

| Sodium | 10.0 g | Base Precursor |

| Ethanol | 20 cm³ | Base Precursor |

| Toluene | 100 cm³ | Solvent |

| Diethyl Succinate | 70.0 g | Reactant (Enolate Source) |

| Ethyl Formate | 35.0 g | Reactant (Formyl Source) |

| Condition | Value | Purpose |

| Temperature (Base Prep) | 80°C | Formation of Sodium Ethoxide |

| Temperature (Addition) | 20°C - 30°C | Control of Exothermic Reaction |

| Reaction Time | 16 hours | Completion of Condensation |

Advanced and Modern Synthetic Strategies

While the classical Claisen condensation remains the predominant and most thoroughly documented method for the synthesis of this compound, modern organic synthesis continually seeks more efficient, safer, and environmentally benign methodologies. Research into advanced strategies for α-formylation of esters or related C-C bond formations is ongoing, although specific applications to this compound are not widely reported in the literature.

Potential areas for advanced strategies could involve the use of alternative formylating agents or catalytic systems to avoid the use of stoichiometric amounts of strong, moisture-sensitive bases. For example, some syntheses of formyl esters have explored using carbon monoxide as the C1 source in the presence of an alkali alcoholate, which could represent an alternative to the use of alkyl formates. However, the classical approach continues to be the most reliable and accessible route for this particular compound.

Asymmetric Synthesis Approaches

The synthesis of specific enantiomers of a chiral molecule is a significant area of chemical research. This compound possesses a chiral center at the carbon atom bearing the formyl group. However, a review of the scientific literature indicates a lack of reported methods for the direct asymmetric synthesis of this specific compound.

While direct asymmetric routes to this compound are not readily found in the literature, related asymmetric syntheses of succinate derivatives and α-formyl esters provide a conceptual basis for how such a synthesis might be approached. For instance, the asymmetric alkylation of chiral succinate enolate equivalents has been used to produce α-alkyl succinic acid derivatives with high stereoselectivity. rsc.org This approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.

Another relevant area of research is the catalytic asymmetric synthesis of α-stereogenic esters. These methods often employ chiral catalysts to control the enantioselectivity of bond formation at the α-position of an ester. Organocatalysis, for example, has been successfully applied to the enantioselective synthesis of various chiral esters and phosphonates. nih.gov The development of a catalytic asymmetric formylation of diethyl succinate would be a direct approach to chiral this compound.

Catalytic Methods in this compound Preparation

The preparation of this compound is most classically achieved through a base-catalyzed Claisen condensation reaction. prepchem.com This method involves the reaction of diethyl succinate with ethyl formate in the presence of a strong base, typically sodium ethoxide. The sodium ethoxide is often generated in situ from sodium metal and ethanol.

The reaction proceeds through the formation of an enolate from diethyl succinate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. The subsequent loss of an ethoxide ion yields the sodium salt of this compound, which is then neutralized to give the final product. This transformation is a classic example of a base-catalyzed carbon-carbon bond-forming reaction.

The reaction conditions for this synthesis are well-established. prepchem.com The use of a strong base is crucial for the deprotonation of diethyl succinate to form the reactive enolate. The choice of solvent and temperature can also influence the reaction yield and purity of the product.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| Diethyl succinate | Ethyl formate | Sodium ethoxide | Toluene/Ethanol | This compound |

Green Chemistry Principles in Synthesis

The principles of green chemistry encourage the development of chemical processes that are more environmentally friendly. Analyzing the classical synthesis of this compound through the lens of these principles reveals several areas for potential improvement.

Atom Economy: The Claisen condensation for the synthesis of this compound has a reasonable atom economy, as most of the atoms from the reactants (diethyl succinate and ethyl formate) are incorporated into the desired product. The main byproduct is ethanol, which is formed from the ethoxide leaving group.

Use of Hazardous Substances: The traditional method uses sodium metal to prepare sodium ethoxide. prepchem.com Sodium is a highly reactive and flammable metal, posing safety risks. The reaction also produces hydrogen gas, which is flammable. The use of less hazardous bases could improve the safety profile of the synthesis.

Solvents: The synthesis often employs solvents such as toluene and ethanol. prepchem.com Toluene is a volatile organic compound with associated health and environmental concerns. The development of a synthesis that uses greener solvents, or is solvent-free, would be a significant improvement.

The development of a catalytic process that avoids stoichiometric strong bases and hazardous reagents, utilizes benign solvents, and operates at lower temperatures would align more closely with the principles of green chemistry.

Reactivity and Reaction Mechanisms of Diethyl 2 Formylsuccinate

Aldehyde Functionality Reactivity

The chemical character of Diethyl 2-formylsuccinate is largely defined by the reactivity of its aldehyde group. The carbonyl carbon of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. This inherent reactivity allows the compound to participate in a wide array of chemical reactions. Aldehydes are generally more reactive than ketones, a characteristic attributed to lesser steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the aldehyde group in this compound. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comacademie-sciences.fr Subsequent protonation of the intermediate yields the final addition product. The reaction is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, changing its hybridization from sp² to sp³. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. Base catalysis enhances the nucleophilicity of the attacking species, while acid catalysis increases the electrophilicity of the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Carbonyl

| Nucleophile | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide Ion (CN⁻) | Cyanohydrin |

| Hydride Ion (H⁻, from NaBH₄ or LiAlH₄) | Primary Alcohol |

| Water (H₂O) | Hydrate (Gem-diol) |

| Alcohols (R-OH) | Hemiacetal / Acetal |

This table presents generalized outcomes for aldehydes and is applicable to the aldehyde functionality of this compound.

Condensation Reactions

A condensation reaction is a process where two molecules combine, typically with the loss of a small molecule such as water. libretexts.org The aldehyde group of this compound readily participates in several important condensation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. libretexts.orgchemeurope.com

In an Aldol (B89426) condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. libretexts.org The aldehyde functionality of this compound can act as the electrophilic partner in a crossed-Aldol reaction, where it reacts with an enolate generated from a different carbonyl compound (a ketone or another aldehyde). wikipedia.orgmasterorganicchemistry.com This reaction is valuable for constructing larger, more complex molecules. libretexts.org

The reaction begins with the nucleophilic addition of an enolate to the aldehyde group of this compound. wikipedia.org The resulting aldol addition product is a β-hydroxy ester derivative. If the reaction mixture is heated, this intermediate can undergo dehydration (elimination of a water molecule) to yield an α,β-unsaturated product. wikipedia.orgmasterorganicchemistry.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. wikipedia.orgthermofisher.comorganicreactions.org this compound, with its aldehyde group, is a suitable substrate for this reaction.

Typical active methylene compounds used in this reaction include diethyl malonate, ethyl acetoacetate, and malononitrile. thermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond. wikipedia.org The use of a weak base is crucial to deprotonate the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.org

The Stobbe condensation is a specific type of condensation between a succinic acid diester and an aldehyde or ketone, which requires a strong base like sodium ethoxide or potassium t-butoxide. wikipedia.orgorganicreactions.orgunacademy.com While this compound is itself a substituted succinate (B1194679), its aldehyde group can serve as the electrophilic component in a reaction analogous to the Stobbe condensation.

In a classic Stobbe condensation, the base deprotonates the succinic ester to form a carbanion, which then attacks the carbonyl compound. juniperpublishers.com The key feature of the Stobbe mechanism is the formation of a γ-lactone intermediate, which is then opened by the base to yield the salt of an alkylidene succinic acid or a tautomeric isomer thereof. wikipedia.orgjuniperpublishers.com The reaction is highly effective for C-C bond formation and has been applied in the synthesis of various natural products, including terpenes and steroids. juniperpublishers.com

Table 2: Comparison of Condensation Reactions

| Reaction | Nucleophile | Electrophile | Catalyst | Key Intermediate | Product |

|---|---|---|---|---|---|

| Aldol | Enolate Ion | Aldehyde/Ketone | Base or Acid | Aldol Adduct | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

| Knoevenagel | Active Methylene Compound | Aldehyde/Ketone | Weak Base (Amine) | - | α,β-Unsaturated Dicarbonyl or related compound |

| Stobbe | Succinic Ester Enolate | Aldehyde/Ketone | Strong Base (Alkoxide) | γ-Lactone | Alkylidene Succinic Acid (Half-ester) |

Oxidation and Reduction Processes

The aldehyde group of this compound can be readily oxidized or reduced. Oxidation typically converts the aldehyde to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are often used as qualitative tests for aldehydes.

Conversely, the aldehyde can be reduced to a primary alcohol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. A more complete reduction to an alkane (transforming the -CHO group to a -CH₃ group) can be accomplished via methods like the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. libretexts.org

Ester Functionality Reactivity

The presence of two ethyl ester groups in this compound dictates its participation in a variety of reactions typical of carboxylic acid esters. These reactions are fundamental to its role as a synthetic intermediate.

Transesterification Reactions

Transesterification is a crucial process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this process would involve the substitution of its ethoxy groups (-OCH₂CH₃) with other alkoxy groups from different alcohols.

The reaction proceeds in a stepwise manner, where either one or both of the ethyl ester groups can be replaced. The general scheme for the transesterification of one of the ester groups is as follows:

R'-OH + this compound ⇌ Ethyl R'-2-formylsuccinate + CH₃CH₂OH

The equilibrium can be shifted toward the products by using an excess of the reactant alcohol (R'-OH) or by removing the ethanol (B145695) as it is formed. The reactivity in transesterification is influenced by factors such as the steric hindrance of the reacting alcohol and the reaction conditions (temperature, catalyst). For instance, enzymatic catalysis, such as with Candida antarctica lipase (B570770) B (CALB), has been effectively used for the transesterification of similar diesters like diethyl succinate, highlighting a green chemistry approach to modifying such molecules. researchgate.net

Hydrolysis and Saponification

Hydrolysis is the cleavage of an ester bond by reaction with water, which can be catalyzed by an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the ester groups of this compound are hydrolyzed to produce ethanol and the corresponding formylsuccinic acid. This is a reversible process.

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521) (NaOH), is used, the reaction is termed saponification. masterorganicchemistry.com This process is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a stable carboxylate salt. masterorganicchemistry.comyoutube.com

For this compound, saponification occurs in two consecutive steps:

Reaction with one equivalent of base yields the monoester salt, sodium monoethyl 2-formylsuccinate.

Reaction with a second equivalent of base hydrolyzes the remaining ester group to form the disodium (B8443419) salt of 2-formylsuccinic acid.

Studies on analogous diesters, such as diethyl adipate, show that the first saponification step is generally faster than the second. umich.eduresearchgate.net The process results in the formation of the corresponding carboxylate salts and ethanol. masterorganicchemistry.com

| Reaction Type | Reactants | Products | Key Characteristics |

| Acid Hydrolysis | This compound, Water, Acid Catalyst | 2-Formylsuccinic Acid, Ethanol | Reversible reaction |

| Saponification | This compound, Strong Base (e.g., NaOH) | Disodium 2-formylsuccinate, Ethanol | Irreversible reaction, proceeds in two steps |

Decarboxylation Processes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Carboxylic acids with a carbonyl group at the β-position (β-keto acids) are particularly susceptible to decarboxylation upon heating. masterorganicchemistry.com

The hydrolysis of this compound yields 2-formylsuccinic acid. This product has a carboxylic acid group with a formyl group (an aldehyde) at the adjacent carbon, which is structurally analogous to a β-keto acid. When heated, 2-formylsuccinic acid can readily undergo decarboxylation. The reaction proceeds through a cyclic transition state to yield an enol intermediate, which then tautomerizes to the more stable final product, propionaldehyde-3-carboxylic acid. masterorganicchemistry.comlibretexts.org

This propensity for decarboxylation following hydrolysis is a key feature of the chemistry of β-keto esters and their derivatives. Research on similar compounds, like diethyl 2-(perfluorophenyl)malonate, has shown that vigorous hydrolysis can lead directly to the decarboxylated product. beilstein-journals.org

Enolization and Tautomerism Studies

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. libretexts.org this compound, as a 1,3-dicarbonyl compound (specifically, a β-formyl ester), exhibits significant keto-enol tautomerism. masterorganicchemistry.com

Keto-Enol Equilibrium and its Impact on Reactivity

The "keto" form of this compound contains the aldehyde group, while the "enol" form contains a hydroxyl group adjacent to a carbon-carbon double bond (an "enol"). The equilibrium between these two forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

This compound (Keto form) ⇌ Diethyl 2-(hydroxymethylene)succinate (Enol form)

For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium. However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by two main factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, which provides resonance stabilization. youtube.com

Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can be formed via a hydrogen bond between the hydroxyl proton of the enol and the carbonyl oxygen of the ester group. libretexts.orgyoutube.com

The position of this equilibrium has a profound impact on the reactivity of the compound. While the keto form reacts as a typical aldehyde, the enol form behaves as a nucleophile at the α-carbon, similar to an enolate, and can react with various electrophiles. masterorganicchemistry.com The solvent also plays a critical role; non-polar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond, whereas polar solvents can disrupt this bond, shifting the equilibrium toward the keto form.

Spectroscopic Characterization of Tautomeric Forms (e.g., NMR studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism, as the keto and enol forms have distinct spectroscopic signatures and are in slow exchange on the NMR timescale.

In the ¹H NMR spectrum, the presence of the enol tautomer would be indicated by:

A characteristic signal for the enolic proton (-OH) , often appearing as a broad singlet at a downfield chemical shift (typically δ 10-16 ppm), especially when intramolecularly hydrogen-bonded.

A signal for the vinylic proton (=CH-) .

In the ¹³C NMR spectrum, the enol form would show distinct signals for the sp²-hybridized carbons of the C=C double bond, which differ from the sp³-hybridized carbons present in the keto form.

While a specific, detailed NMR analysis of this compound is not widely published, data from analogous 1,3-dicarbonyl systems confirm these general principles. nih.gov The ratio of the tautomers can be quantified by integrating the corresponding signals in the ¹H NMR spectrum.

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, confirming its chemical formula as C₉H₁₄O₅. massbank.eu

| Tautomer | Key Functional Groups | Expected ¹H NMR Signals of Interest | Expected ¹³C NMR Signals of Interest |

| Keto (Formyl) | Aldehyde (-CHO), Ester (-COOEt) | Aldehydic proton (δ ~9-10 ppm), α-proton (methine) | Aldehydic carbon (δ ~200 ppm), Ester carbonyl carbons |

| Enol | Enol (-C(OH)=CH-), Ester (-COOEt) | Enolic proton (δ ~10-16 ppm), Vinylic proton | Vinylic carbons (sp² hybridized) |

Mechanistic Investigations of Key Reactions of this compound

The reactivity of this compound is dictated by its unique combination of functional groups: an aldehyde, two ethyl ester groups, and an acidic α-hydrogen. This arrangement allows it to exist in equilibrium with its more stable enol tautomer, diethyl 2-(hydroxymethylene)succinate. This tautomerism is central to its participation in a variety of significant organic reactions, primarily condensation and cyclization pathways. Mechanistic investigations into these reactions, often supported by computational chemistry, provide a deeper understanding of the formation of complex molecular architectures from this versatile building block.

Detailed Reaction Pathways and Intermediates

The presence of both an electrophilic aldehyde carbon and a nucleophilic enol form allows this compound to undergo several important classes of reactions. These pathways are characterized by a series of reactive intermediates that dictate the final product structure.

Knoevenagel Condensation: The Knoevenagel condensation is a cornerstone reaction involving this compound, representing a modification of the aldol condensation. wikipedia.orgsigmaaldrich.com It involves the reaction of the aldehyde functional group with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base like an amine (e.g., piperidine (B6355638) or triethylamine). wikipedia.orgresearchgate.net

The reaction mechanism proceeds through the following key steps:

Enolate Formation: The basic catalyst deprotonates the active methylene compound, generating a resonance-stabilized carbanion or enolate.

Nucleophilic Addition: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group in this compound. This step leads to the formation of a tetrahedral intermediate, a β-hydroxy carbonyl compound. sigmaaldrich.com

Dehydration: The intermediate alcohol is typically unstable and readily undergoes elimination of a water molecule (dehydration) to form a new carbon-carbon double bond. sigmaaldrich.com The product is an α,β-unsaturated compound, which is stabilized by conjugation.

This pathway is fundamental to carbon-carbon bond formation and is a widely used strategy in organic synthesis. researchgate.net

Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various heterocyclic compounds. amazonaws.comnih.goveurjchem.com These reactions often proceed via a domino sequence, beginning with a condensation reaction at the formyl group, followed by an intramolecular cyclization.

For instance, in the synthesis of substituted pyridines or pyrimidines, a bifunctional nucleophile (containing, for example, two amine groups or an amine and an active methylene group) is employed. The initial step is typically a condensation with the aldehyde. The resulting intermediate then possesses the necessary functionality to undergo a subsequent intramolecular nucleophilic attack, often targeting one of the ester groups or the α-carbon of the succinate backbone, to form the heterocyclic ring. The reaction pathway involves intermediates such as imines or enamines, which facilitate the cyclization process. nih.gov

Michael Addition: The α,β-unsaturated products formed from the Knoevenagel condensation of this compound are excellent Michael acceptors. researchgate.netnih.gov The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to this activated alkene.

The mechanism involves:

Nucleophilic Attack: A soft nucleophile, such as an enolate, amine, or thiol, attacks the β-carbon of the conjugated system.

Intermediate Formation: This attack forms a new carbon-nucleophile bond and generates a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated by a proton source (often the solvent or a conjugate acid of the catalyst) to yield the final 1,4-addition product.

This reaction is highly significant for creating more complex carbon skeletons in a diastereoselective or even enantioselective manner. researchgate.netmetu.edu.tr

Below is a table summarizing the key reaction types, the nature of the intermediates, and the typical resulting products.

| Reaction Type | Key Intermediates | Typical Products |

| Knoevenagel Condensation | Enolate, β-hydroxy carbonyl | α,β-unsaturated dicarbonyl compounds |

| Heterocycle Synthesis | Imine, Enamine | Substituted pyridines, pyrimidines, etc. |

| Michael Addition | Resonance-stabilized enolate | 1,4-dicarbonyl compounds, functionalized succinates |

Computational Chemistry in Mechanistic Elucidation

While classical experimental studies provide foundational knowledge of reaction outcomes, computational chemistry has become an indispensable tool for achieving a detailed, molecular-level understanding of reaction mechanisms. rsc.orgnih.gov Techniques such as Density Functional Theory (DFT) are widely used to model reaction pathways, characterize the structures of transient species, and calculate the energetics of a reaction. researchgate.net

Modeling Reaction Pathways: Computational approaches allow for the mapping of the potential energy surface of a reaction. This involves calculating the geometries and energies of reactants, products, and, most importantly, the transition states and intermediates that connect them. smu.edu By identifying the lowest energy pathway, chemists can predict the most likely mechanism. For a reaction involving this compound, this would mean modeling the step-by-step process of, for example, the Knoevenagel condensation, from the initial deprotonation of the active methylene compound to the final dehydration step.

Characterizing Intermediates and Transition States: One of the major strengths of computational chemistry is its ability to characterize species that are too short-lived to be observed experimentally, such as transition states. smu.edu Vibrational frequency analysis is a key component of this. A stable intermediate will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.net

The table below outlines the primary computational tools and the insights they provide for mechanistic studies.

| Computational Tool | Information Provided | Relevance to this compound Reactions |

| Geometry Optimization | Stable 3D structures of reactants, intermediates, and products | Predicts the conformation of intermediates in condensation or cyclization reactions. |

| Transition State Search | Structure and energy of the highest point on the reaction pathway | Elucidates the energy barrier for nucleophilic attack on the formyl group or for the dehydration step. |

| Frequency Analysis | Characterization of stationary points (minima vs. saddle points) | Confirms the identity of calculated structures as stable intermediates or true transition states. |

| Intrinsic Reaction Coordinate (IRC) | Connects a transition state to its corresponding reactants and products | Maps the entire reaction pathway, ensuring the correct mechanism is being modeled. |

While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the well-established methodologies are routinely applied to analogous systems to unravel complex organic reaction mechanisms. rsc.orgresearchgate.net Such studies provide invaluable insights that complement experimental findings and guide the design of new synthetic strategies.

Applications of Diethyl 2 Formylsuccinate in Organic Synthesis

Diethyl 2-formylsuccinate is a versatile building block in organic synthesis, primarily due to its unique structural features. It possesses multiple reactive sites: a formyl group, two ester functionalities, and an active methylene (B1212753) group. The compound exists in equilibrium with its more stable enol tautomer, diethyl 2-(hydroxymethylene)succinate. This tautomerism is crucial to its reactivity, effectively making it a synthetic equivalent of a 1,4-dicarbonyl compound, which is a key precursor for the synthesis of various five-membered heterocyclic systems through the celebrated Paal-Knorr synthesis and its variations. ajchem-a.com

Synthesis of Five-Membered Heterocycles

The ability of this compound to act as a 1,4-dicarbonyl synthon is central to its application in forming five-membered heterocycles. The general strategy involves the reaction of this precursor with appropriate reagents that provide the heteroatom (N, O, or S) required for the ring system.

The synthesis of substituted pyrroles from this compound is a direct application of the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. chim.itresearchgate.net In this context, this compound reacts with an amine, where the nitrogen atom acts as the nucleophile.

The reaction mechanism proceeds through the initial formation of an enamine or imine intermediate by the reaction of the amine with the formyl group of the succinate (B1194679) derivative. This is followed by an intramolecular cyclization where the nitrogen attacks one of the ester carbonyl carbons. The final step is a dehydration/aromatization sequence, which results in the formation of the stable pyrrole ring. Using ammonia (typically from ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) yields an N-unsubstituted pyrrole, while primary amines produce N-substituted pyrrole derivatives. ajchem-a.com The reaction is often carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. chim.it

Table 1: Synthesis of Pyrroledicarboxylates via Paal-Knorr Reaction

| Amine Source | Product | Typical Conditions |

| Ammonia (NH₃) | Diethyl pyrrole-3,4-dicarboxylate | Heating in a suitable solvent (e.g., ethanol (B145695), acetic acid) |

| Primary Amine (R-NH₂) | Diethyl 1-substituted-pyrrole-3,4-dicarboxylate | Heating with the amine in a protic solvent |

The synthesis of furandicarboxylates from this compound is achieved through an acid-catalyzed intramolecular cyclization, a variant of the Paal-Knorr furan synthesis. ajchem-a.com In this process, the 1,4-dicarbonyl nature of the starting material is again paramount.

The reaction is initiated by the protonation of one of the carbonyl groups (typically the formyl group). The enol form of the other carbonyl (the ester) then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. Subsequent elimination of a water molecule from this intermediate leads to the formation of the aromatic furan ring. ajchem-a.com This dehydration step is the driving force for the reaction and is facilitated by strong protic acids like sulfuric acid or Lewis acids, often with heating.

Table 2: Synthesis of Furandicarboxylates

| Reagent | Product | Typical Conditions |

| Acid Catalyst (e.g., H₂SO₄, P₂O₅) | Diethyl furan-3,4-dicarboxylate | Heating in the presence of a strong acid or dehydrating agent |

Thiophene (B33073) derivatives are synthesized from this compound by reacting it with a sulfurizing agent. This transformation is analogous to the Paal-Knorr thiophene synthesis, which converts 1,4-dicarbonyl compounds into thiophenes. ajchem-a.com

The most commonly employed reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. These reagents serve to replace the carbonyl oxygen atoms of the dicarbonyl equivalent with sulfur. The mechanism involves the formation of thiocarbonyl intermediates which then undergo cyclization and subsequent dehydration/desulfurization to yield the aromatic thiophene ring. The reaction typically requires heating in an inert solvent like toluene (B28343) or xylene.

Table 3: Synthesis of Thiophenedicarboxylates

| Sulfurizing Agent | Product | Typical Conditions |

| Phosphorus Pentasulfide (P₄S₁₀) | Diethyl thiophene-3,4-dicarboxylate | Refluxing in an inert solvent (e.g., toluene) |

| Lawesson's Reagent | Diethyl thiophene-3,4-dicarboxylate | Refluxing in an inert solvent (e.g., xylene) |

Synthesis of Six-Membered Heterocycles

While this compound is an ideal precursor for five-membered rings, its use in the synthesis of six-membered heterocycles like piperidones is less direct and not as commonly documented. The construction of a six-membered ring from this C4 building block requires the introduction of two additional atoms (one nitrogen and one carbon) into the cyclic backbone. This typically involves multi-step sequences or tandem reactions.

The synthesis of piperidones from this compound is not typically achieved through a single named reaction but can be envisioned through logical multi-step pathways that combine several fundamental organic reactions. One plausible strategy involves a tandem Michael addition-cyclization sequence.

In such a sequence, a β-amino ester could be used as a dinucleophile. The amine would first react with the formyl group of this compound to form an enamine. This intermediate would then undergo an intramolecular Michael addition, where the α-carbon of the enamine attacks the α,β-unsaturated system of the ester, followed by cyclization and rearrangement to form the piperidone ring.

An alternative, more stepwise approach is a reductive amination followed by cyclization. chim.it this compound could first be reacted with an amine and a reducing agent (like sodium cyanoborohydride) to form a secondary amine. This intermediate, now containing the required nitrogen atom, would need to be further elaborated and then cyclized, for instance, through a Dieckmann condensation between the two ester groups, to form the β-keto ester precursor to a piperidone. These routes, while theoretically sound, are multi-step and highlight the more complex nature of synthesizing six-membered rings from this particular starting material compared to the more direct Paal-Knorr syntheses.

Table 4: Plausible Multi-Step Pathway to Piperidone Derivatives

| Step | Reaction Type | Description |

| 1 | Knoevenagel Condensation | Reaction of this compound with an active methylene compound (e.g., malononitrile) to extend the carbon chain. |

| 2 | Michael Addition | Addition of a primary amine to the resulting α,β-unsaturated system. |

| 3 | Reduction & Cyclization | Reduction of a nitrile or ester group followed by spontaneous or catalyzed intramolecular lactamization to form the piperidone ring. |

Morpholines

While direct studies detailing the use of this compound in the synthesis of morpholines are not extensively documented in the reviewed scientific literature, the application of its close analog, dimethyl 2-formylsuccinate, provides strong evidence for its potential in this area. nih.govacs.org The synthesis of substituted morpholines has been achieved through a cascade reaction involving α-formyl esters. acs.org

This synthetic approach typically involves the reaction of an amino alcohol with the formyl group of the succinate derivative, followed by an intramolecular cyclization. The ester groups on the succinate backbone can then be further manipulated to introduce additional functionality into the morpholine (B109124) ring. Given the similar reactivity of diethyl and dimethyl esters in such reactions, it is highly probable that this compound could be effectively employed in analogous synthetic strategies to access a variety of substituted morpholines.

A general proposed reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Substituted 2-aminoethanol | Substituted Morpholine |

This table is a representation of a potential reaction based on the reactivity of analogous compounds.

Thiadiazines

A thorough review of the scientific literature did not yield any specific examples or methods for the synthesis of thiadiazines utilizing this compound as a starting material or intermediate. The common synthetic routes to thiadiazine derivatives typically involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of α-haloketones with thioureas, among other methods. ekb.egnih.gov

Fused and Polycyclic Systems (e.g., bicyclo[3.3.0]octane-2,8-dione systems)

The scientific literature reviewed does not provide direct evidence for the application of this compound in the synthesis of bicyclo[3.3.0]octane-2,8-dione systems. While a patent document lists both "CIS-BICYCLO (3.3.0) OCTANE-3 , 7-DIONE" and "Diethyl 2- (diethoxymethyl) -3-formylsuccinate" among a collection of chemical compounds, it does not describe a synthetic transformation connecting the two. google.com The synthesis of bicyclo[3.3.0]octane systems is well-established through other methodologies, such as the Pauson-Khand reaction or intramolecular aldol (B89426) condensations. orgsyn.org

Role in Natural Product Synthesis and Analogues

Synthesis of Lysergic Acid Derivatives

Based on the available scientific literature, this compound is not a recognized precursor or intermediate in the established total syntheses of lysergic acid or its derivatives. nih.govresearchgate.net The complex tetracyclic ergoline (B1233604) scaffold of lysergic acid necessitates intricate synthetic strategies, which historically have commenced from more advanced building blocks, such as substituted indoles or naphthalenone derivatives.

Synthesis of Ergot Alkaloid Scaffolds

Similar to lysergic acid, the broader family of ergot alkaloids, characterized by the ergoline ring system, does not appear to be synthesized from this compound according to the reviewed literature. nih.govrsc.org The biosynthesis of these alkaloids originates from the amino acid tryptophan, and chemical syntheses often mimic aspects of this pathway or employ other complex starting materials. researchgate.net

Precursors for Lignan (B3055560) Lactones

The scientific literature does not indicate the use of this compound as a precursor for the synthesis of lignan lactones. nih.govnih.gov Synthetic approaches to these natural products typically involve the dimerization of coniferyl alcohol derivatives or other phenolic precursors, followed by cyclization to form the characteristic lactone ring.

Synthesis of Emetine (B1671215) Precursors

One of the notable applications of this compound is in the synthesis of precursors for emetine, a natural alkaloid known for its potent amoebicidal properties. The synthesis involves the reaction of this compound with a β-arylethylamine, such as β-phenethylamine. This reaction proceeds via an initial condensation between the amine and the aldehyde group of the succinate, followed by a cyclization reaction.

The process begins with the reaction between β-phenethylamine and this compound, which readily react at room temperature. This is followed by a catalytic reduction, typically over Adams' catalyst (platinum dioxide). The subsequent spontaneous ring-closure of the reduction product leads to the formation of ethyl N-β-phenethyl-2-pyrrolidone-4-carboxylate. This pyrrolidone derivative serves as a key intermediate that can be further elaborated to construct the complex tetracyclic core of emetine and related alkaloids. This synthetic route highlights the utility of this compound in building the foundational heterocyclic structures of complex natural products.

Building Block in Complex Molecule Construction

The chemical versatility of this compound extends to its use as a fundamental building block for a variety of complex molecules. researchgate.netelectronicsandbooks.com Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it an ideal starting point for constructing intricate molecular frameworks.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In the field of asymmetric synthesis, where the selective production of a single enantiomer is crucial, chiral auxiliaries and ligands play a pivotal role. wikipedia.org this compound serves as a precursor for the synthesis of chiral succinic acid derivatives, which are valuable components of such auxiliaries. electronicsandbooks.comrsc.org By attaching a chiral auxiliary to the succinate backbone, it is possible to direct subsequent reactions to proceed with high stereoselectivity.

For instance, chiral iron succinoyl complexes, which can be derived from succinate precursors, have been used to generate homochiral α-alkyl succinic acid derivatives. rsc.org These enantiomerically pure succinic acid derivatives can then be incorporated into more complex structures or used to create chiral ligands for metal-catalyzed asymmetric reactions. The development of such chiral auxiliaries from readily available starting materials like this compound is a key strategy in advancing asymmetric catalysis.

Precursor for Functionalized Lactones (e.g., γ-ethoxybutyrolactone)

This compound is an effective precursor for the synthesis of functionalized lactones, particularly γ-butyrolactone derivatives. A notable example is the convenient synthesis of γ-ethoxy-γ-butyrolactone. This transformation can be achieved through a multi-step sequence starting from this compound. The process typically involves the protection of the aldehyde group, for example, as a diethyl acetal, followed by reduction and subsequent cyclization under acidic conditions to yield the desired lactone. The resulting functionalized lactones are important intermediates in organic synthesis and can be found as core structures in various natural products and pharmaceuticals.

Applications in Medicinal Chemistry Relevant Synthesis

The utility of this compound as a building block is particularly evident in the field of medicinal chemistry, where it contributes to the synthesis of pharmaceutical intermediates and biologically active compounds. researchgate.netelectronicsandbooks.com

Synthesis of Pharmaceutical Intermediates

As a versatile chemical entity, this compound is classified as a key pharmaceutical intermediate. rsc.org Its role in the synthesis of emetine precursors is a prime example of its application in generating complex heterocyclic systems that form the backbone of many pharmaceutical agents. The ability to introduce chirality and further functionalize the succinate core allows for the creation of a diverse range of intermediates for drug discovery and development programs. The synthesis of chiral α-alkyl succinic acid derivatives, for instance, provides building blocks for pseudopeptides which have shown potential as enzyme inhibitors. electronicsandbooks.comgoogle.com

Analytical and Spectroscopic Studies of Diethyl 2 Formylsuccinate and Its Derivatives

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of atoms within Diethyl 2-formylsuccinate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific data for the parent this compound is not detailed in the provided sources, the analysis of its derivatives illustrates the application of this method. For instance, the ¹H and ¹³C NMR spectra of various aryl-substituted derivatives provide key insights into their structures rsc.org.

In ¹H NMR, the chemical shifts (δ), multiplicity (e.g., singlet, multiplet), and integration values of the proton signals reveal the electronic environment and proximity of neighboring protons. For example, in a derivative prepared with p-tolylmagnesium bromide, distinct signals are observed for the aromatic protons and the methyl protons of the tolyl group rsc.org.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of a derivative, for example, shows a characteristic peak for the carbonyl carbon around 205.1 ppm, along with signals corresponding to the aromatic and aliphatic carbons rsc.org.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound rsc.org Data for the product of the reaction with p-tolylmagnesium bromide.

| Spectrum | Key Chemical Shifts (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 7.55-7.24 | Aromatic protons (m) |

| 2.41 | Methyl protons of tolyl group (s) | |

| 2.02 | Methyl protons (s) | |

| ¹³C NMR (100 MHz, CDCl₃) | 205.1 | Carbonyl carbon |

| 140.9-127.2 | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Electron Ionization (EI) mass spectrometry, a molecule is ionized, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fragmentation pattern that acts as a molecular fingerprint.

The mass spectrum of this compound shows a molecular ion peak corresponding to its exact mass. massbank.eu The fragmentation pattern includes significant peaks that can be attributed to the loss of specific functional groups, such as ethoxy (-OCH₂CH₃) or carboxyl groups.

Table 2: Key Mass Spectrometry Data for this compound (EI-B, 70 eV) massbank.eu

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 202 | 5.7 | [M]⁺ (Molecular Ion) |

| 174 | 10.0 | [M - C₂H₄]⁺ |

| 157 | 35.6 | [M - OC₂H₅]⁺ |

| 129 | 63.8 | [M - COOC₂H₅]⁺ |

| 128 | 100.0 | [M - H - COOC₂H₅]⁺ |

| 99 | 63.0 | - |

| 83 | 74.5 | - |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of non-volatile compounds. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. unirioja.esnih.gov For compounds like this compound, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comnih.gov Detection is typically achieved using a UV detector. A related compound, diethyl 2-methylenemalonate, has been used as a derivatizing agent for the sensitive analysis of cysteine in culture media using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), demonstrating the utility of this class of compounds in advanced analytical methods. nih.gov

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The purity of related compounds like diethyl succinate (B1194679) and diethyl malonate is often assessed using GC with a Flame Ionization Detector (FID). researchgate.netdtic.mil This technique can be used to determine the presence of residual starting materials or byproducts in a sample of this compound.

For purification on a laboratory scale, flash chromatography, a rapid form of column chromatography, is often employed. For instance, crude reaction products of this compound derivatives have been purified using flash chromatography with a hexane-ethyl acetate (B1210297) solvent system rsc.org.

Table 3: Example Chromatographic Conditions for Analysis of Related Compounds

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV / Mass Spectrometer | Purity analysis, Quantitative determination nih.govnih.gov |

| GC | Dimethyl polysiloxane | Helium or Nitrogen | Flame Ionization (FID) | Purity analysis, Residual solvent detection dtic.mil |

| Flash Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | - | Purification of synthetic products rsc.org |

Stereochemical Analysis (e.g., Enantiomeric Excess Determination)

This compound possesses a chiral center at the carbon atom bearing the formyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The analysis of the stereochemical purity, or enantiomeric excess (ee), of chiral compounds is critical, particularly in pharmaceutical applications.

A common method for determining the enantiomeric excess of chiral compounds is through NMR spectroscopy using chiral solvating agents (CSAs). mdpi.com This technique involves adding a chiral auxiliary compound to a solution of the enantiomeric mixture. The CSA interacts with each enantiomer to form transient diastereomeric complexes.

These diastereomeric complexes have slightly different magnetic environments. As a result, specific protons or carbons of the two enantiomers that were chemically equivalent (isochronous) in the absence of the CSA become non-equivalent (diastereotopic) and appear as separate signals in the NMR spectrum. mdpi.com

The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the mixture. While specific studies on this compound using this method were not found, the principle is widely applied to chiral molecules containing functional groups capable of interacting with a CSA, such as the carbonyl and ester groups present in this compound and its derivatives. mdpi.com

Future Directions and Emerging Research Avenues

Novel Catalytic Transformations Involving Diethyl 2-Formylsuccinate

The development of novel catalytic transformations is a cornerstone of modern organic synthesis, and this compound presents a valuable scaffold for exploring such reactions. Current research is increasingly focused on asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The application of organocatalysis, employing small organic molecules as catalysts, is a particularly promising area for this compound. These catalysts can facilitate a variety of asymmetric reactions, such as aldol (B89426) and Michael additions, leading to the synthesis of complex chiral molecules.

Furthermore, biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes like lipases could be employed for the kinetic resolution of racemic this compound or its derivatives, yielding optically active products. The inherent chirality of enzymes allows for the synthesis of specific stereoisomers, which is often challenging to achieve through conventional synthetic routes.

| Catalytic Approach | Potential Transformation | Significance |

| Organocatalysis | Asymmetric aldol reactions, Michael additions, and cascade reactions. | Access to a wide range of complex chiral molecules with high enantioselectivity. |

| Biocatalysis | Enzyme-catalyzed kinetic resolution, asymmetric reduction of the formyl group. | Environmentally friendly synthesis of enantiopure compounds under mild reaction conditions. |

| Metal Catalysis | Transition-metal catalyzed cross-coupling and cycloaddition reactions. | Formation of novel carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular architectures. |

Sustainable Synthesis and Green Chemistry Applications

In an era of increasing environmental consciousness, the principles of green chemistry are paramount. Research into the sustainable synthesis of this compound and its applications in environmentally benign processes is gaining significant traction. This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the application of energy-efficient synthetic methods.

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are two such techniques that align with the principles of green chemistry. chemicaljournals.comijnrd.orgresearchgate.netrsc.orgnih.govijesi.orgnih.govtiu.edu.iqmdpi.comnih.gov These methods can significantly reduce reaction times, improve yields, and often eliminate the need for hazardous solvents. The application of these technologies to reactions involving this compound could lead to more sustainable and efficient synthetic protocols.

Moreover, the use of green solvents, such as water, ionic liquids, or supercritical fluids, in reactions with this compound is an active area of investigation. These solvents can replace traditional volatile organic compounds (VOCs), thereby reducing the environmental impact of chemical processes.

Exploration of New Synthetic Equivalents and Derivatives

The structural versatility of this compound makes it an excellent starting material for the synthesis of a wide array of new derivatives and synthetic equivalents. A primary area of exploration is the synthesis of heterocyclic compounds, which are of immense importance in medicinal chemistry. The formyl and ester functionalities of this compound can be readily transformed to construct various heterocyclic rings, such as pyrazoles and pyridazines. chim.itorganic-chemistry.orgnih.govnih.govmdpi.comresearchgate.netnih.govorganic-chemistry.orgresearchgate.net

The synthesis of novel pyrazole (B372694) derivatives, for instance, can be achieved through the condensation of this compound with hydrazine (B178648) derivatives. chim.itnih.govmdpi.comresearchgate.net Similarly, reaction with different reagents can lead to the formation of pyridazine (B1198779) and other heterocyclic systems. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov These new derivatives can then be screened for a variety of biological activities.

| Derivative Class | Synthetic Approach | Potential Applications |

| Pyrazoles | Condensation with hydrazine derivatives. | Anti-inflammatory, analgesic, anticancer agents. chim.itnih.govmdpi.comresearchgate.net |

| Pyridazines | Cyclization reactions with suitable reagents. | Antihypertensive, antiviral, and antimicrobial agents. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov |

| Functionalized Succinates | Modification of the formyl and ester groups. | Precursors for polymers, agrochemicals, and specialty chemicals. |

Expanded Applications in Material Science and Drug Discovery

The unique chemical structure of this compound makes it a promising candidate for applications in both material science and drug discovery. In material science, it can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of multiple functional groups allows for the creation of polyesters and other polymers with tailored properties, such as biodegradability and specific thermal or mechanical characteristics.

In the realm of drug discovery, this compound can act as a versatile scaffold for the development of new therapeutic agents. biosynth.com Its ability to be readily modified allows for the creation of libraries of compounds that can be screened against various biological targets. For instance, derivatives of this compound could be designed as inhibitors of specific enzymes, such as protein kinases, which are implicated in a range of diseases, including cancer. nih.govbiorxiv.orgnih.gov The anti-inflammatory properties of this compound itself also suggest that its derivatives may hold therapeutic potential. biosynth.com

Computational Design of this compound Mediated Reactions

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction and understanding of chemical reactions at a molecular level. The application of computational methods, such as Density Functional Theory (DFT) and molecular docking, to reactions involving this compound can provide valuable insights into reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and guide the design of new catalysts and derivatives.

Molecular docking studies can be employed to investigate the binding of this compound derivatives to biological targets, such as enzymes and receptors. nih.govmdpi.comjetir.orgnih.govbioinformation.net This can help in the rational design of new drug candidates with improved potency and selectivity. Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can also be utilized to correlate the chemical structure of this compound derivatives with their biological activity. This information can be invaluable in optimizing the structure of lead compounds to enhance their therapeutic properties.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state structures. | Understanding of reactivity and selectivity in catalytic transformations. |

| Molecular Docking | Prediction of binding modes of derivatives to biological targets. | Rational design of new drug candidates and enzyme inhibitors. nih.govmdpi.comjetir.orgnih.govbioinformation.net |

| QSAR | Correlation of chemical structure with biological activity. | Guidance for the optimization of lead compounds in drug discovery. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。